molecular formula C20H16N2O4 B590026 (R)-(-)-Camptothecin-d5 CAS No. 1329793-44-3

(R)-(-)-Camptothecin-d5

Cat. No. B590026
CAS RN: 1329793-44-3
M. Wt: 353.389
InChI Key: VSJKWCGYPAHWDS-XNUBIDPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-Camptothecin-d5, also known as (−)-Camptothecin-d5, is a synthetic analog of the natural product camptothecin (CPT). It is a potent inhibitor of topoisomerase I (Topo I) and is widely used in laboratory experiments to study the effects of Topo I inhibition. CPT-d5 has been used in a variety of scientific research applications, including cancer research, drug development, and biochemistry. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPT-d5 are discussed in

Mechanism of Action

CPT-d5 is a potent inhibitor of Topo I, an enzyme that is involved in DNA replication. CPT-d5 binds to the active site of Topo I and prevents it from cleaving the DNA strand. This prevents the DNA strand from being uncoiled and results in the formation of a DNA-Topo I-CPT-d5 complex. This complex blocks the progression of DNA replication, resulting in the inhibition of cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPT-d5 depend on the concentration of the compound and the duration of exposure. At low concentrations, CPT-d5 has been shown to inhibit the activity of Topo I, resulting in the inhibition of cell proliferation and apoptosis. At higher concentrations, CPT-d5 has been shown to cause DNA damage, resulting in the activation of DNA repair pathways and the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

CPT-d5 has several advantages for use in laboratory experiments. It is a potent inhibitor of Topo I and has a high degree of specificity for Topo I. It is also relatively stable and can be stored at room temperature. However, CPT-d5 has some limitations for use in laboratory experiments. It is highly toxic and can cause DNA damage at high concentrations. It is also relatively expensive and can be difficult to obtain.

Future Directions

There are several potential future directions for the use of CPT-d5 in scientific research. It could be used to study the effects of Topo I inhibition on other cellular processes, such as signal transduction and gene expression. It could also be used in drug development to study the effects of Topo I inhibition on drug metabolism and absorption. Additionally, it could be used to study the effects of Topo I inhibition on other enzymes, such as Topo II and Topo III. Finally, it could be used to study the effects of Topo I inhibition on other biological systems, such as plants and animals.

Synthesis Methods

CPT-d5 is synthesized through an aldol reaction, which is a type of condensation reaction. The reaction involves the condensation of two molecules of acetaldehyde and one molecule of formaldehyde to form a molecule of CPT-d5. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out at room temperature. The reaction is typically carried out in a solvent, such as ethanol or methanol.

Scientific Research Applications

CPT-d5 has been used in a variety of scientific research applications, including cancer research, drug development, and biochemistry. In cancer research, CPT-d5 has been used to study the effects of Topo I inhibition on cell proliferation and apoptosis. In drug development, CPT-d5 has been used to study the effects of Topo I inhibition on drug metabolism and absorption. In biochemistry, CPT-d5 has been used to study the effects of Topo I inhibition on enzyme activity, gene expression, and protein folding.

properties

IUPAC Name

(19R)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-XNUBIDPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.